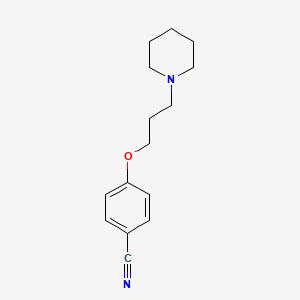

4-(3-Piperidin-1-ylpropoxy)benzonitrile

Vue d'ensemble

Description

UCL-2138 est un composé organique synthétique connu pour ses propriétés bioactives. Le composé est caractérisé par sa formule moléculaire C15H20N2O et une masse moléculaire de 244,33 .

Méthodes De Préparation

La synthèse de l'UCL-2138 implique plusieurs étapes, généralement en commençant par la préparation de la structure centrale suivie d'une fonctionnalisation. Les voies synthétiques exactes et les conditions réactionnelles sont exclusives et non largement publiées. Des méthodes générales de synthèse organique, telles que la substitution nucléophile et les réactions de condensation, sont probablement employées . Les méthodes de production industrielle impliqueraient la mise à l'échelle de ces procédures de laboratoire, l'optimisation des conditions réactionnelles pour le rendement et la pureté, et la garantie de la conformité aux normes réglementaires.

Analyse Des Réactions Chimiques

L'UCL-2138 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène. Les réactifs courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène. Les réactifs courants incluent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.

Applications De Recherche Scientifique

The compound 4-(3-Piperidin-1-ylpropoxy)benzonitrile is a chemical substance with several research applications, particularly in the development of histamine H3 receptor ligands and other related pharmacological agents .

Scientific Research Applications

Histamine H3 Receptor Ligands: this compound is used in synthesizing histamine H3 receptor (H3R) antagonists/inverse agonists . These ligands have shown potential benefits in preclinical models for various neuropsychiatric and neurodegenerative diseases, including cognitive deficits, attention deficit hyperactivity disorder, autistic behavior, epilepsy, and depression .

- Receptor-binding domain 1-(3-Phenoxypropyl)piperidine, which incorporates the tertiary amine and a polar moiety coupled to an aryl group, is the receptor-binding domain of many H3R antagonists/inverse agonists .

- High-level expression High-level expression of H3R in the prefrontal cortex of schizophrenia patients suggests the involvement of H3R in schizophrenia .

LSD1 Inhibitor Studies: Benzonitrile derivatives, including those with a piperidin-4-ylmethoxy group, have been used in studies involving LSD1 (Lysine-Specific Demethylase 1) .

- Crystal Structure Analysis The crystal structure of LSD1 in complex with 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile was determined to understand the binding mode of inhibitors, which can facilitate the design of more potent reversible LSD1 inhibitors . The cyano group of the compound forms a hydrogen bond with Lys661, a critical residue in the lysine demethylation reaction . The piperidine ring interacts with the side chains of Asp555 and Asn540 in two conformations, and the 4-methylphenyl group is bound in a hydrophobic pocket in the catalytic center .

Synthesis of Novel Compounds: this compound is a precursor in synthesizing various compounds with potential pharmaceutical applications .

- ST-2300 Derivative It is used in the preparation of ST-2300, a pimavanserin derivative with histamine H3 receptor antagonistic properties .

Menin-MLL Interaction Inhibitors: Benzonitrile derivatives are also explored as inhibitors of the menin-mixed lineage leukemia (MLL) interaction .

- Hydroxymethylpiperidine Class MLS001171971 (4-(2-hydroxy-3-(4-(hydroxydiphenylmethyl)piperidin-1-yl)propoxy)benzonitrile), belonging to the hydroxymethylpiperidine class, showed inhibitory activity against the menin–MLL interaction .

Other potential applications:

- Rubber vulcanization accelerators

- Treatment and/or prophylaxis of physiological and/or pathophysiological conditions, which are caused, mediated and/or propagated by the inhibition, regulation and/or modulation of signal transduction of kinases, in particular by the inhibition of tyrosine kinases, e.g. pathophysiological conditions such as cancer .

Mécanisme D'action

The mechanism of action of UCL-2138 involves its interaction with specific molecular targets. It acts as an antagonist at histamine H3 receptors, inhibiting their activity. This inhibition affects various signaling pathways, leading to its bioactive effects . The compound’s ability to modulate these pathways makes it a valuable tool in pharmacological research.

Comparaison Avec Des Composés Similaires

L'UCL-2138 peut être comparé à d'autres antagonistes des récepteurs de l'histamine H3. Des composés similaires incluent le thioperamide, le clobenpropit et l'iodophénpropit. Ce qui distingue l'UCL-2138, c'est sa structure moléculaire unique, qui offre des propriétés pharmacocinétiques et pharmacodynamiques distinctes . Cette singularité en fait un composé précieux pour des applications de recherche spécifiques où d'autres antagonistes pourraient ne pas être aussi efficaces.

Activité Biologique

4-(3-Piperidin-1-ylpropoxy)benzonitrile, also known as a member of the piperidine family, has garnered attention due to its potential biological activities, particularly as a histamine H3 receptor (H3R) antagonist and its implications in various therapeutic areas. This article discusses the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring connected to a benzonitrile group through a propoxy linker. Its chemical formula is CHNO, with a molecular weight of approximately 256.35 g/mol. The presence of the piperidine moiety is significant for its interaction with biological targets.

H3 Receptor Antagonism

Research indicates that this compound acts as an H3R antagonist/inverse agonist. In binding assays conducted on HEK-293 cells expressing human H3 receptors, it demonstrated moderate affinity with a pKi value of approximately 6.6 . This suggests that the compound can effectively compete with histamine for binding to the receptor, potentially influencing neurotransmitter release and exhibiting effects on cognitive functions and sleep regulation.

The mechanism involves the displacement of [^3H]methylhistamine in competition binding assays, indicating that the compound can inhibit histamine's action at H3 receptors. The structural characteristics of the piperidine scaffold are crucial for receptor interaction, as they provide necessary steric and electronic properties for binding .

In Vivo Studies

A study published in Chemistry & Biology explored the effects of various piperidine derivatives on neurological functions. The findings suggested that compounds similar to this compound could enhance cognitive performance in animal models by modulating histaminergic activity .

Antiproliferative Activity

In another investigation focusing on cancer cell lines, derivatives of benzoylpiperidine structures were evaluated for their antiproliferative effects. The results indicated that modifications to the piperidine structure could lead to significant cytotoxicity against various cancer cell lines, including breast and ovarian cancer . Specifically, compounds with similar scaffolds showed IC50 values ranging from 19.9 µM to 75.3 µM against human cancer cells .

Data Summary Table

Propriétés

Numéro CAS |

146440-20-2 |

|---|---|

Formule moléculaire |

C15H20N2O |

Poids moléculaire |

244.33 g/mol |

Nom IUPAC |

4-(3-piperidin-1-ylpropoxy)benzonitrile |

InChI |

InChI=1S/C15H20N2O/c16-13-14-5-7-15(8-6-14)18-12-4-11-17-9-2-1-3-10-17/h5-8H,1-4,9-12H2 |

Clé InChI |

RHMNKKOAWUCDRK-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CCCOC2=CC=C(C=C2)C#N |

SMILES canonique |

C1CCN(CC1)CCCOC2=CC=C(C=C2)C#N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

UCL-2138, UCL 2138, UCL2138 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.